molecular formula C20H16N2O5S B277046 4-{[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid

4-{[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid

Numéro de catalogue B277046
Poids moléculaire: 396.4 g/mol
Clé InChI: BUBIUFFUCXSTAQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-{[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid, commonly known as ESI-09, is a small molecule inhibitor that has shown promising results in scientific research. ESI-09 is known for its ability to target and inhibit the activity of the ion channel TRPM7, which is involved in various physiological and pathological processes.

Mécanisme D'action

ESI-09 works by binding to the intracellular portion of the TRPM7 ion channel, inhibiting its activity. TRPM7 is a non-selective cation channel that is permeable to magnesium and calcium ions. It is involved in various physiological and pathological processes, including cell proliferation, migration, and invasion, as well as cell death and survival. By inhibiting the activity of TRPM7, ESI-09 can modulate these processes and potentially be used as a therapeutic agent.
Biochemical and Physiological Effects:
ESI-09 has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that ESI-09 can inhibit the growth and migration of cancer cells, induce cell death, and modulate the immune response. In vivo studies have shown that ESI-09 can improve cardiac function, reduce infarct size, and improve neurological function after stroke.

Avantages Et Limitations Des Expériences En Laboratoire

ESI-09 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to be effective in inhibiting the activity of TRPM7 in various cell types and animal models. However, there are also some limitations to using ESI-09 in lab experiments. Its specificity for TRPM7 may be limited, as it has been shown to inhibit the activity of other ion channels as well. Additionally, its pharmacokinetics and toxicity profile have not been fully characterized.

Orientations Futures

There are several future directions for the study of ESI-09. One area of research is to further characterize its pharmacokinetics and toxicity profile, as well as its specificity for TRPM7. Another area of research is to investigate its potential as a therapeutic agent for various diseases, such as cancer, cardiovascular disease, and neurological disorders. Additionally, ESI-09 can be used as a tool to study the role of TRPM7 in various physiological and pathological processes, such as cell proliferation, migration, and invasion, as well as cell death and survival.

Méthodes De Synthèse

The synthesis of ESI-09 involves a multistep process that includes the condensation of 2-amino-3-carboxybenzenesulfonamide with 2-ethyl-1,3-dioxoindane-6-carboxylic acid in the presence of a coupling agent. The resulting intermediate is then treated with trifluoroacetic acid to remove the protecting group, resulting in the formation of ESI-09.

Applications De Recherche Scientifique

ESI-09 has been widely used in scientific research to study the role of TRPM7 in various physiological and pathological processes. TRPM7 is known to be involved in cell proliferation, migration, and invasion, as well as cell death and survival. ESI-09 has been shown to inhibit the activity of TRPM7, leading to a decrease in cell proliferation, migration, and invasion, and an increase in cell death. ESI-09 has also been used to study the role of TRPM7 in cardiac function, neuronal development, and immune response.

Propriétés

Formule moléculaire

C20H16N2O5S

Poids moléculaire

396.4 g/mol

Nom IUPAC

4-[(1-ethyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]benzoic acid

InChI

InChI=1S/C20H16N2O5S/c1-2-22-16-10-11-17(14-4-3-5-15(18(14)16)19(22)23)28(26,27)21-13-8-6-12(7-9-13)20(24)25/h3-11,21H,2H2,1H3,(H,24,25)

Clé InChI

BUBIUFFUCXSTAQ-UHFFFAOYSA-N

SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=C(C=C4)C(=O)O)C=CC=C3C1=O

SMILES canonique

CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=C(C=C4)C(=O)O)C=CC=C3C1=O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.